Demeton-S Sulfoxide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19O4PS2/c1-4-11-13(9,12-5-2)14-7-8-15(10)6-3/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRHZQVSYSDUSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCCS(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19O4PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042229 | |
| Record name | O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2496-92-6 | |
| Record name | Demeton-S sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2496-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O,O-diethyl S-(2-(ethylsulfinyl)ethyl)ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-diethyl S-[2-(ethylsulfinyl)-ethyl]phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-diethoxyphosphorylsulfanyl-2-ethylsulfinylethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Overview of Research on Demeton S Sulfoxide
Significance in Contemporary Chemical Science and Environmental Studies
The importance of Demeton-S sulfoxide (B87167) in modern science is multifaceted. In analytical chemistry, it serves as a critical reference standard. smolecule.com Scientists utilize it to calibrate instrumentation and validate analytical methods designed to detect and quantify other organophosphate compounds in various matrices, including environmental samples, food products, and biological tissues. smolecule.com This application is vital for ensuring the accuracy of monitoring studies that assess environmental contamination and food safety.
Research into the environmental fate and degradation of Demeton-S sulfoxide is another area of major significance. smolecule.com Studies focus on understanding its persistence in soil and water, its breakdown pathways, and its potential for bioaccumulation. smolecule.comontosight.ai For instance, the hydrolysis of its parent compound, Demeton-S, which leads to the formation of the sulfoxide, has a half-life of approximately 53 days at a pH of 5.7 and 27°C. smolecule.com Understanding these degradation processes is essential for evaluating the environmental risks associated with the use of demeton-based pesticides. smolecule.com
Furthermore, toxicological studies use this compound to investigate the impact of organophosphate metabolites on various organisms. smolecule.com As a potent inhibitor of the enzyme acetylcholinesterase, its study helps to elucidate the mechanisms of toxicity for this class of compounds. wikipedia.orgsmolecule.com
Table 1: Chemical Properties of this compound This interactive table provides key chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 2496-92-6 | scbt.comnist.gov |
| Molecular Formula | C₈H₁₉O₄PS₂ | scbt.comnist.gov |
| Molecular Weight | 274.34 g/mol | scbt.comnist.gov |
| Synonyms | Isosystox sulfoxide, Isodemeton-sulfoxide, PO systox sulfoxide, Thiol systox sulfoxide | nist.govchemeo.com |
| logPoct/wat (Octanol/Water Partition Coefficient) | 2.669 | chemeo.com |
Evolution of Scientific Inquiry into Organophosphate Sulfoxides
The scientific investigation into organophosphate compounds has evolved significantly over time. Initial research in the mid-20th century primarily focused on the parent compounds, developed as highly effective insecticides and, in some cases, as chemical warfare agents like Sarin and Tabun. nih.gov These early studies established their primary mechanism of action as the inhibition of acetylcholinesterase. wikipedia.orgnih.govwikipedia.org
As analytical techniques became more sophisticated, particularly with the advent of advanced chromatography and mass spectrometry methods, researchers began to identify and study the metabolites of these pesticides. nih.govmdpi.comresearchgate.net This led to the critical discovery that metabolic processes within organisms and in the environment often transform the parent organophosphates into new compounds, such as sulfoxides and sulfones, through oxidation. wikipedia.orgnih.govnih.gov
A key finding was that these oxidized metabolites, including sulfoxides like this compound, fenthion (B1672539) sulfoxide, and disulfoton (B1670778) sulfoxide, are not always less toxic than the parent compound; in many cases, they exhibit significant or even enhanced biological activity. nih.govnih.gov For example, the main metabolic pathway for Demeton-S-methyl is the oxidation of its side chain to form the corresponding sulfoxide (oxydemeton-methyl) and, to a lesser extent, the sulfone. nih.gov Similarly, the metabolism of fenthion to fenthion sulfoxide is a crucial step in its bioactivity. nih.gov This realization shifted the focus of toxicological and environmental risk assessments to include not just the parent pesticide but the entire suite of its transformation products. nih.gov
Table 2: Research Focus on Organophosphate Sulfoxides This table outlines the progression of scientific research on organophosphate sulfoxides.
| Research Era | Primary Focus | Key Findings | Representative Compounds Studied |
| Early (mid-20th Century) | Efficacy and toxicity of parent organophosphate insecticides. | Discovery of acetylcholinesterase inhibition as the primary mode of action. | Demeton (B52138), Parathion, Malathion |
| Intermediate (late 20th Century) | Identification of metabolites and their role in toxicity. | Realization that oxidized metabolites (sulfoxides, sulfones) can be as or more toxic than parent compounds. | Demeton-S-methyl sulfoxide (Oxydemeton-methyl), Fenthion sulfoxide nih.govnih.gov |
| Contemporary (21st Century) | Comprehensive environmental fate, degradation pathways, and risk assessment of parent compounds and all major metabolites. | Understanding of metabolic interconversion and the development of highly sensitive analytical methods for detection. | Disulfoton sulfoxide, Fenamiphos sulfoxide nih.govepa.goviaea.org |
Metabolic and Biotransformation Dynamics of Demeton S Sulfoxide
In Vivo Metabolic Pathways of Demeton-S Sulfoxide (B87167)
The in vivo metabolism of Demeton-S sulfoxide involves a series of complex biotransformation reactions that differ across biological systems. These pathways are crucial in determining the compound's persistence, bioactivity, and ultimate fate within an organism.
Mammalian Biotransformation
In mammals, this compound, also known as oxydemeton-methyl (B133069), undergoes rapid absorption and extensive metabolic alteration. inchem.orginchem.org The primary routes of biotransformation involve oxidation and hydrolysis, leading to the formation of various metabolites that are then excreted from the body. agropages.comchemicalbook.in
The metabolism of this compound in mammals is characterized by several key oxidative and cleavage reactions. A major pathway is the oxidation of the sulfoxide group to form the corresponding sulfone, Demeton-S-methylsulfon. inchem.orgagropages.comchemicalbook.in Another significant metabolic route is O-demethylation, resulting in the formation of O-demethylated versions of the parent compound and its sulfone metabolite. inchem.orgnih.gov
Hydrolysis of the P-S bond also occurs, leading to the formation of thiol metabolites which can then undergo methylation and further oxidation. chemicalbook.infao.org Specifically, cleavage of the O-methyl-phosphoric ester group can be followed by methylation and sulfoxidation steps. inchem.org While glucuronide and sulfate (B86663) conjugates have not been identified as major metabolites, the process leads to various water-soluble products that can be readily eliminated. nih.gov
In studies with rats, the primary identified metabolites in urine following oral administration of this compound (oxydemeton-methyl) included the unchanged parent compound, its corresponding sulfone, three O-demethylated metabolites, and two additional metabolites resulting from ester cleavage and subsequent methylation and sulfoxidation. inchem.org
Table 1: Major Mammalian Metabolites of this compound
| Metabolite Name | Metabolic Pathway | Reference |
| Demeton-S-methylsulfon | Oxidation of the sulfoxide group | inchem.orgagropages.comchemicalbook.in |
| O-demethyl-demeton-S-methyl sulfoxide | O-demethylation | inchem.orgnih.gov |
| O-demethyl-demeton-S-methylsulfon | O-demethylation of the sulfone | inchem.org |
| 1-(ethylsulfinyl)-2-(methylsulfinyl)ethane | Hydrolysis and subsequent S-methylation and oxidation | fao.org |
| 1-(ethylsulfonyl)-2-(methylsulfinyl)ethane | Hydrolysis and subsequent S-methylation and oxidation | fao.org |
Following administration in mammals, this compound is rapidly absorbed and distributed throughout the body. inchem.orginchem.org Peak blood concentrations are typically reached within an hour after oral dosing. inchem.org The compound does not tend to accumulate in fatty tissues. inchem.org
Excretion is swift and occurs predominantly via the urine. inchem.orgagropages.comwikipedia.org In rats, approximately 92% of an administered dose was recovered in the urine within eight hours, with total urinary elimination reaching 98-99%. inchem.orginchem.org Fecal excretion accounts for a very small percentage of the eliminated dose. inchem.org The elimination from the blood has been observed to occur in phases, with an initial rapid half-life of about 2-3 hours. inchem.org Within 48 hours, only a very small fraction of the initial dose remains in the body. inchem.org Some binding to erythrocytes has been noted to persist for a longer duration. inchem.org
Metabolic pathways of this compound and related compounds appear to be qualitatively similar across different mammalian species, including humans, rats, and mice. cdc.govinchem.org The primary metabolic transformations, such as oxidation to the sulfone and hydrolysis, are common across these species. cdc.govnih.gov However, quantitative differences in the rates of these reactions can exist. inchem.org For instance, mammals generally metabolize the compound more rapidly than insects or plants. inchem.orgsmolecule.com
In a study on laying hens, the major metabolite found in most tissues and eggs was demethyl-ODM sulfone. fao.org In contrast, the primary metabolites in the kidney and gizzard were identified as 2-(ethylsulfinyl)ethanesulfonic acid and 2-(ethylsulfonyl)ethanesulfonic acid. fao.org In goats, Demeton-S-methylsulfon was a major part of the identified radioactivity in various tissues. fao.orgfao.org These findings highlight that while the core metabolic pathways are conserved, the distribution and prominence of specific metabolites can vary between different animal species.
Plant Metabolism and Residue Formation of this compound
In plants, this compound is readily absorbed and translocated. nih.govepa.gov Similar to mammalian metabolism, the primary transformation is the oxidation of the thioethyl group to form the sulfoxide (which is this compound itself, if the parent compound is Demeton-S-methyl) and subsequently the sulfone (Demeton-S-methylsulfon). agropages.comnih.govepa.gov Hydrolysis of the ester bond also occurs, leading to the formation of dimethyl phosphate (B84403). agropages.com
Studies on various plants, including cabbage, sugar beet, and wheat, have confirmed this metabolic pathway. fao.org In cabbage, this compound and its sulfone were identified as significant components of the residue. fao.org In sugar beets, the radioactive residues were characterized as highly polar and water-soluble compounds. fao.org Following application, metabolites can persist in plants for extended periods. nih.gov The metabolic products in plants are key components of the terminal residue. inchem.org
Insecticidal Bioactivation and Detoxification Pathways of this compound
The insecticidal activity of organophosphates like this compound is linked to their ability to inhibit acetylcholinesterase. The metabolic processes within insects play a dual role: bioactivation, which can enhance toxicity, and detoxification, which reduces it.
Oxidative metabolism is a key bioactivation pathway. The oxidation of Demeton-S-methyl to its sulfoxide (this compound) and further to the sulfone can increase its anticholinesterase activity, making these metabolites more potent insecticides. researchgate.net This bioactivation is a critical step for the compound's efficacy against target pests.
Insects, however, also possess detoxification mechanisms to counteract the toxic effects of such compounds. researchgate.net These pathways are crucial for the development of insecticide resistance. The primary detoxification routes involve enzymatic reactions catalyzed by cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and carboxylesterases (CCEs). researchgate.net These enzymes work to break down the insecticide into less toxic, more water-soluble metabolites that can be excreted. researchgate.net Hydrolysis, mediated by esterases, is an important detoxification reaction. researchgate.net While specific studies focusing solely on the detoxification of this compound in various insect species are detailed, the general principles of organophosphate detoxification are applicable. frontiersin.org The balance between bioactivation and detoxification rates is a significant factor in determining an insect's susceptibility to the insecticide. inchem.org
Environmental Biotransformation Processes of this compound
The environmental fate of this compound is dictated by a combination of biological and non-biological processes that transform the parent compound into various degradation products. These processes, occurring in soil and aquatic environments, determine the compound's persistence and potential for environmental impact.
Microbiological Degradation Mechanisms in Soil and Aquatic Systems
Microbial activity is a primary driver in the degradation of this compound in both terrestrial and aquatic environments. vliz.benih.gov Soil microorganisms, in particular, play a significant role in its biotransformation. inchem.org
In laboratory studies using various bacterial species such as Nocardia, Arthrobacter, Corynebacterium, Brevibacterium, Bacillus, and Pseudomonas, the ability to degrade Demeton-S-methyl sulfoxide has been demonstrated. inchem.org For instance, Pseudomonas putida and Nocardia sp. were able to metabolize 99% and 98% of the initial concentration of Demeton-S-methyl sulfoxide, respectively, over a 13-day period. inchem.org The metabolic pathways employed by these microorganisms differ, leading to a variety of degradation products. Pseudomonas species primarily produce O-demethyl-demeton-S-methyl, Demeton-S-methyl sulfoxide, and bis[2-(ethylsulfinyl)ethyl] disulfide. inchem.org In contrast, Nocardia species yield different metabolites, including 2-(ethylsulfonyl)ethane sulfonic acid, Demeton-S-methyl sulfone, and bis[2-(ethylthio)ethyl] disulfide. inchem.org
Under aerobic conditions in soil, the degradation of the parent compound, Demeton-S-methyl, is rapid, with no parent compound detected one day after application in one study. inchem.org The degradation process involves the formation of its sulfoxide and sulfone. nih.govchemicalbook.in Further breakdown through oxidative and hydrolytic cleavage of the side chain results in the formation of dimethylphosphoric and phosphoric acids. chemicalbook.in In anaerobic soil conditions, the transformation is slower, with a predominance of metabolites like O-demethyl-demeton-S-methyl and Demeton-S-methyl sulfoxide. inchem.org
In aquatic systems, microbial reduction of dimethyl sulfoxide (DMSO) to dimethyl sulfide (B99878) (DMS) has been observed, indicating that similar reductive processes could potentially act on this compound. vliz.benih.gov The degradation of organophosphates in aquatic environments can occur through both biotic and abiotic pathways, with biotransformation being a key process for their removal. ijisrt.com
Abiotic Transformation Pathways (e.g., Photochemical Degradation)
In addition to microbial action, abiotic processes contribute to the transformation of this compound in the environment. Photochemical degradation, or photolysis, is one such pathway. While Demeton-S-methyl itself does not absorb light at wavelengths of 247 nm or longer, suggesting no direct photodegradation, indirect photolysis can occur. inchem.org The presence of substances like humic acid in water can sensitize the molecule to photodegradation. inchem.org When irradiated with a high-pressure mercury vapor lamp in the presence of humic acid, the half-life of Demeton-S-methyl was found to be 8 hours. inchem.org
Hydrolysis is another significant abiotic degradation pathway, and its rate is highly dependent on pH. Demeton-S-methyl is more stable in acidic to neutral conditions and hydrolyzes more rapidly in alkaline environments. inchem.org At 22°C, the half-life of Demeton-S-methyl is 63 days at pH 4, 56 days at pH 7, and 8 days at pH 9. inchem.org For Oxydemeton-methyl (Demeton-S-methyl sulfoxide), the hydrolysis half-lives at 22°C are reported to be 107 days at pH 4, 46 days at pH 7, and 2 days at pH 9. chemicalbook.innih.gov The main reactions involved are demethylation in acidic medium and hydrolysis of the phosphorus-ester bond in basic medium. inchem.org
Environmental Persistence and Degradation Half-lives of this compound and its Transformation Products
The persistence of this compound and its related compounds in the environment is a function of the various degradation pathways. The half-life of these compounds can vary significantly depending on the environmental matrix (soil, water) and conditions (pH, presence of microorganisms, sunlight).
In soil, the half-life of the parent compound, Demeton-S-methyl, is reported to be short, approximately 4 hours in non-sterile soil under laboratory conditions, highlighting the efficiency of microbial degradation. inchem.org However, its primary metabolite, Oxydemeton-methyl (Demeton-S-methyl sulfoxide), is more persistent. inchem.org The half-life of Demeton-S-methyl in soil has also been reported as 26 days under different conditions. nih.gov
In aqueous environments, the persistence is largely governed by pH-dependent hydrolysis and, to some extent, by photolysis. The following table summarizes the reported half-life values for Demeton-S-methyl and its sulfoxide.
| Compound | Medium | Condition | Half-life |
| Demeton-S-methyl | Water (22°C) | pH 4 | 63 days inchem.org |
| Water (22°C) | pH 7 | 56 days inchem.org | |
| Water (22°C) | pH 9 | 8 days inchem.org | |
| Soil | Aerobic, non-sterile | ~4 hours inchem.org | |
| Soil | Sterile control | 70 hours inchem.org | |
| Soil | - | 26 days nih.gov | |
| Oxydemeton-methyl (Demeton-S-methyl sulfoxide) | Water (22°C) | pH 4 | 107 days chemicalbook.innih.gov |
| Water (22°C) | pH 7 | 46 days chemicalbook.innih.gov | |
| Water (22°C) | pH 9 | 2 days chemicalbook.innih.gov | |
| Water with humic acid | Irradiated | 8 hours inchem.org |
Molecular and Cellular Toxicology of Demeton S Sulfoxide
Cholinesterase Inhibition: Molecular Mechanisms and Physiological Consequences
The primary mechanism of toxicity for Demeton-S sulfoxide (B87167) is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). smolecule.com This inhibition leads to an accumulation of acetylcholine at nerve synapses, resulting in overstimulation of the nervous system. smolecule.com
Quantitative Structure-Activity Relationships in Enzyme Binding
Quantitative Structure-Activity Relationship (QSAR) studies help in understanding how the chemical structure of a compound like Demeton-S sulfoxide relates to its biological activity, specifically its ability to inhibit cholinesterase. The oxidative metabolism of the thioether group in Demeton-S to form the sulfoxide and subsequently the sulfone metabolite significantly influences its inhibitory potency. wikipedia.orgnih.gov
Studies on related organophosphates have shown that the conversion of a P=S to a P=O group and the oxidation of the thioether side chain can dramatically increase the anticholinesterase activity. researchgate.netacs.org For instance, with the insecticide fenthion (B1672539), the sulfoxide metabolite itself does not inhibit acetylcholinesterase, but its subsequent oxidation to the fenoxon sulfoxide results in a potent inhibitor. researchgate.net This suggests that the electronic and steric properties of the molecule, altered by oxidation, are critical for its interaction with the active site of the cholinesterase enzyme. While specific QSAR models for this compound are not detailed in the provided results, the principles from analogous compounds highlight the importance of its oxidized state for potent enzyme inhibition.
In Vitro and In Vivo Cholinesterase Activity Modulation by this compound
Both in vitro and in vivo studies have demonstrated the potent cholinesterase-inhibiting properties of this compound.
In Vitro Studies: Research has quantified the inhibitory potential of this compound on cholinesterase from various sources. One study found the molar concentration required to produce 50% inhibition (I50) of sheep erythrocyte cholinesterase to be 4.1 x 10⁻⁵ M for Demeton-S-methyl sulfoxide. inchem.orginchem.org In another study, the I50 values for human blood serum cholinesterase were reported as 2.7 x 10⁻⁵ M for oxydemeton-methyl (B133069) (Demeton-S-methyl sulfoxide). inchem.org These studies confirm the direct inhibitory action of the compound on the enzyme.
In Vivo Studies: Animal studies have consistently shown cholinesterase inhibition following exposure to this compound. In rats, oral administration of oxydemeton-methyl led to cholinesterase inhibition. inchem.org A one-year gavage study in dogs established a No-Observable-Effect Level (NOEL) of 0.025 mg/kg body weight based on plasma cholinesterase depression. inchem.org Human volunteer studies with the parent compound, demeton (B52138), also resulted in the inhibition of red blood cell and plasma acetylcholinesterase. wikipedia.org These in vivo findings corroborate the in vitro results, demonstrating that this compound effectively inhibits cholinesterase in living organisms. epa.gov
| Study Type | Species/System | Compound | Endpoint | Result | Reference |
| In Vitro | Sheep Erythrocyte | Demeton-S-methyl sulfoxide | I50 | 4.1 x 10⁻⁵ M | inchem.orginchem.org |
| In Vitro | Human Serum | Oxydemeton-methyl | I50 | 2.7 x 10⁻⁵ M | inchem.org |
| In Vivo | Rat | Oxydemeton-methyl | Cholinesterase Inhibition | Observed | inchem.org |
| In Vivo | Dog | Oxydemeton-methyl | NOEL (plasma cholinesterase) | 0.025 mg/kg/day | inchem.org |
Neurological and Systemic Effects Associated with Cholinergic Overstimulation
The inhibition of acetylcholinesterase and the subsequent accumulation of acetylcholine lead to a state of cholinergic overstimulation, manifesting in a range of neurological and systemic effects. smolecule.combelgium.be
Neurological Effects:
Central Nervous System: Effects on the central nervous system can include irritability, dizziness, convulsions, and respiratory depression. smolecule.comilo.org In severe cases, this can progress to coma. smolecule.com
Neuromuscular Junction: At the neuromuscular junction, the excess acetylcholine can cause muscle weakness, fasciculations (twitching), cramps, and in severe cases, paralysis. smolecule.comnih.gov
Systemic Effects:
Muscarinic Effects: Overstimulation of muscarinic receptors in various organs leads to symptoms such as nausea, vomiting, diarrhea, increased salivation, lacrimation (tearing), bronchoconstriction, and bradycardia (slowed heart rate). smolecule.comnih.gov
Ocular Effects: Miosis (pupil constriction) is a characteristic sign of cholinergic overstimulation. ca.gov
These symptoms are the clinical manifestation of the underlying biochemical lesion—the inhibition of acetylcholinesterase. belgium.be The severity of these effects is dependent on the level and duration of exposure.
Investigation of Other Biochemical and Enzymatic Interactions of this compound
Beyond its primary action on cholinesterase, this compound can participate in other biochemical interactions. The metabolism of Demeton-S and its sulfoxide involves cytochrome P450 monooxygenases. researchgate.netacs.org These enzymes are responsible for the oxidative activation of the compound, which increases its anticholinesterase activity. researchgate.netacs.org
Studies on the related compound disulfoton (B1670778) show that its metabolites, including demeton-S-sulfoxide, are formed primarily in the liver. ca.gov This indicates a significant role for hepatic enzymes in the bio-transformation of these organophosphates. Furthermore, some research suggests that Demeton-S-methyl sulfoxide may inhibit glutamate (B1630785) pyruvate (B1213749) transaminase. biosynth.com
Adaptive Responses and Development of Pharmacological Tolerance to this compound Exposure
Organisms can develop a tolerance to the toxic effects of organophosphates like this compound after prolonged exposure. Studies on rats treated with oxydemeton-methyl showed that the animals developed a tolerance to the acute signs of poisoning over time. inchem.org Similarly, female rats exposed to high doses of demeton showed significant cholinesterase inhibition but were able to tolerate daily doses that would be lethal to a naive rat. wikipedia.org
The mechanisms underlying this tolerance are complex. Research on the related compound disulfoton suggests that the development of tolerance is not simply due to changes in the acetylcholine-cholinesterase system or the metabolic conversion of the compound. inchem.org One potential adaptive response involves the induction of liver microsomal oxidizing enzymes, such as those induced by phenobarbital, which can increase the tolerance of animals to acute doses of organophosphates. inchem.org Another adaptive strategy observed in rice seedlings exposed to dimethyl sulfoxide (a related organosulfur compound) was the accumulation of proline, suggesting a broader stress response. bioline.org.br These adaptive responses may involve adjustments in receptor sensitivity or other homeostatic mechanisms to counteract the continuous cholinergic overstimulation. researchgate.net
Ecological Risk Assessment and Environmental Impact Studies of Demeton S Sulfoxide
Aquatic Ecotoxicology of Demeton-S Sulfoxide (B87167)
Assessment of Acute and Chronic Effects on Invertebrate Populations
Demeton-S sulfoxide, also known as oxydemeton-methyl (B133069), demonstrates significant toxicity to aquatic invertebrates. lgcstandards.combiosynth.com Studies have shown that this compound can have both acute (short-term) and chronic (long-term) effects on these populations.
Acute toxicity is often measured by the EC50, the concentration at which 50% of the test organisms show an effect. For the water flea Daphnia magna, a common indicator species in aquatic toxicology, the 48-hour EC50 for demeton-S-methyl sulfoxide has been reported to be 0.11 mg/L. lgcstandards.comherts.ac.uk For demeton-S-methyl, a related compound that is oxidized to this compound in the environment, the 48-hour LC50 (lethal concentration for 50% of organisms) for Daphnia magna is 0.023 mg/L, and for Paphia laterisulca, it is as low as 0.0042 mg/L, highlighting the high acute toxicity to some invertebrate species. inchem.orgagropages.com
Chronic toxicity studies, which assess the effects of longer-term exposure, have reported a 21-day No-Observed-Effect-Concentration (NOEC) of 0.0056 mg/L for Daphnia magna exposed to demeton-S-methyl. inchem.org This indicates that even at very low concentrations, prolonged exposure can have detrimental effects on invertebrate populations.
Research has also explored the synergistic effects of demeton-S-methyl with other pesticides. When combined with atrazine, even at low concentrations, the toxicity of demeton-S-methyl to the aquatic midge Chironomus tentans was significantly enhanced. researchgate.net This increased toxicity was linked to greater inhibition of acetylcholinesterase, a vital enzyme in the nervous system. researchgate.net
Table 1: Acute and Chronic Toxicity of Demeton (B52138) Compounds to Aquatic Invertebrates
| Compound | Species | Endpoint | Value (mg/L) | Reference |
| This compound | Daphnia magna | 48-hr EC50 | 0.11 | lgcstandards.comherts.ac.uk |
| Demeton-S-methyl | Daphnia magna | 48-hr LC50 | 0.023 | agropages.com |
| Demeton-S-methyl | Paphia laterisulca | 48-hr LC50 | 0.0042 | inchem.org |
| Demeton-S-methyl | Daphnia magna | 21-day NOEC | 0.0056 | inchem.org |
Evaluation of Toxicity to Vertebrate Aquatic Organisms (e.g., Fish)
This compound and its parent compound, demeton-S-methyl, are toxic to fish, although the degree of toxicity varies between species. nih.govwikipedia.org The 96-hour LC50 for demeton-S-methyl ranges from 0.59 mg/L for the highly sensitive rainbow trout (Oncorhynchus mykiss) to approximately 40 mg/L for more tolerant species like the golden orfe and carp. inchem.org For oxydemeton-methyl, a 96-hour LC50 of 6.4 mg/L has been reported for rainbow trout. agropages.com
The toxicity of demeton compounds to fish is a significant concern for aquatic ecosystems. cpachem.com Even at sublethal concentrations, these organophosphorus pesticides can cause adverse effects. waterquality.gov.au The primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. waterquality.gov.auherts.ac.uk
Table 2: Acute Toxicity of Demeton Compounds to Fish
| Compound | Species | 96-hr LC50 (mg/L) | Reference |
| Demeton-S-methyl | Rainbow trout (Oncorhynchus mykiss) | 0.59 | inchem.org |
| Oxydemeton-methyl | Rainbow trout (Oncorhynchus mykiss) | 6.4 | agropages.com |
| Demeton-S-methyl | Golden orfe | 23.2 | agropages.com |
| Demeton-S-methyl | Golden orfe, Goldfish, Carp | ~40 | inchem.org |
| Demeton | Bluegill sunfish (Lepomis macrochirus) | 0.1 | epa.gov |
| Demeton | Rainbow trout (Oncorhynchus mykiss) | 0.6 | epa.gov |
Ecosystem-level Impacts and Trophic Transfer Dynamics of this compound
The high toxicity of this compound to aquatic invertebrates, which form the base of many aquatic food webs, suggests the potential for significant ecosystem-level impacts. A reduction in invertebrate populations can lead to a decrease in food availability for fish and other predators, potentially causing a trophic cascade.
Terrestrial Ecotoxicology of this compound
Effects on Avian and Mammalian Wildlife
Demeton and its derivatives are highly toxic to birds and mammals. nih.govwikipedia.orgherts.ac.uk The acute oral LD50 (lethal dose for 50% of the test population) for demeton-S-methyl in canaries and Japanese quail is between 10 and 50 mg/kg of body weight. inchem.org For oxydemeton-methyl, the oral LD50 for male pheasants is 42.4 mg/kg. nih.gov Even a single oral dose of 2 mg/kg of demeton-S-methyl can cause a 20% inhibition of brain AChE in starlings. inchem.org
Mammalian toxicity is also high, with oral LD50 values for demeton-S-methyl in rats ranging from 30 to 129 mg/kg body weight, depending on the specific study and conditions. agropages.comwikipedia.org For demeton, the oral LD50 in rats is as low as 2.5 mg/kg for females and 6.2 mg/kg for males, placing it in the highest toxicity category. epa.gov Dermal exposure is also a significant risk, with LD50 values for rats being 8.2 mg/kg for females and 14 mg/kg for males. epa.gov
The primary route of exposure for wildlife is through the consumption of contaminated vegetation or insects. inchem.org The systemic nature of demeton compounds means they are absorbed and distributed throughout the plant, making all parts of the plant potentially toxic to herbivores. usu.edu
Table 3: Acute Oral Toxicity of Demeton Compounds to Avian and Mammalian Wildlife
| Compound | Species | Oral LD50 (mg/kg body weight) | Reference |
| Demeton-S-methyl | Canary | 10-50 | inchem.org |
| Demeton-S-methyl | Japanese quail | 10-50 | inchem.org |
| Oxydemeton-methyl | Pheasant (male) | 42.4 | nih.gov |
| Demeton-S-methyl | Rat | 30-129 | agropages.comwikipedia.org |
| Demeton | Rat (female) | 2.5 | epa.gov |
| Demeton | Rat (male) | 6.2 | epa.gov |
Impacts on Soil Microbial Communities and Non-Target Invertebrates
Demeton-S-methyl has been shown to be toxic to earthworms, with a 14-day LC50 of 66 mg/kg of soil for Eisenia foetida. inchem.org However, another study reported a higher LC50 of 250 mg/kg of dry soil for the same species. agropages.com Earthworm avoidance tests, a sensitive indicator of soil contamination, can show effects at much lower concentrations than those causing mortality. embrapa.br Given that earthworms can bioaccumulate some pesticides, they can become a route of entry for these chemicals into the terrestrial food chain. nih.gov
The degradation of demeton-S-methyl in soil is relatively rapid, with a half-life of approximately 5 hours in non-sterile soil. inchem.org However, its degradation leads to the formation of this compound and other metabolites, which can also be toxic. inchem.org Several species of soil bacteria, including Nocardia, Arthrobacter, and Pseudomonas, have been shown to be capable of degrading demeton-S-methyl sulfoxide. inchem.org
Table 4: Toxicity of Demeton-S-methyl to Earthworms
| Species | Endpoint | Value (mg/kg soil) | Reference |
| Eisenia foetida | 14-day LC50 | 66 | inchem.org |
| Eisenia foetida | LC50 | 250 (dry soil) | agropages.com |
Environmental Fate Modeling and Distribution Analysis of this compound
This compound, also known as Oxydemeton-methyl, is a metabolite of the organophosphate insecticide Demeton-S-methyl. agropages.com Understanding its behavior in the environment is crucial for assessing its potential ecological risks. Environmental fate modeling combines data on its physical and chemical properties with environmental parameters to predict its distribution and persistence in various environmental compartments such as soil, water, and air.
Soil Adsorption, Leaching, and Runoff Dynamics
The mobility of this compound in soil is primarily governed by its adsorption to soil particles, which in turn influences its potential for leaching into groundwater or removal via surface runoff. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of this behavior. A low Koc value generally signifies weak adsorption and high mobility.
Research indicates that this compound has a very high mobility potential in soil. nih.gov An estimated Koc value of 9 suggests that it is not likely to adsorb to suspended solids and sediment. nih.gov A study using a batch equilibrium procedure determined the soil-water distribution coefficient (Kd) and Koc values for [ethylene-1-14C]Oxydemeton-methyl in four distinct soil types, as detailed in Table 1. fao.org The low Koc values across all soil types, ranging from 11 to 32 L/kg, confirm its low potential for adsorption. fao.org Consequently, the risk of leaching into deeper soil layers and potentially contaminating groundwater is significant, with one estimate suggesting it could leach more than 35 cm in loam soil. nih.gov
The degradation of this compound in soil involves the oxidation of the sulfoxide group to form the corresponding sulfone, followed by oxidative and hydrolytic cleavage of the side chain. chemicalbook.in In laboratory studies, various soil microorganisms have been shown to degrade 65-99% of the applied Oxydemeton-methyl within 14 days. nih.gov For instance, Pseudomonas putida degrades the compound by cleaving the thioester bond. nih.govresearchgate.net
Given its high mobility and weak adsorption, the potential for transport via surface runoff is considered to be low compared to the risk of leaching. epa.gov
Table 1: Soil Adsorption Coefficients of this compound (Oxydemeton-methyl) Data sourced from a batch equilibrium study. fao.org
Volatilization and Atmospheric Transport Potential
Volatilization from soil or water surfaces is another potential pathway for the environmental distribution of pesticides. This process is largely dependent on the compound's Henry's Law constant and vapor pressure.
Despite its low volatility, long-range atmospheric transport cannot be entirely dismissed for related organophosphate compounds. For example, the detection of the parent compound disulfoton (B1670778) in regions far from its application site suggests that atmospheric transport can occur for some substances in this chemical class. cdc.gov An empirical half-distance, the distance at which the concentration is halved, was estimated to be 949 km for disulfoton. cdc.gov However, given the significantly low volatility of this compound, its potential for significant atmospheric transport is expected to be minimal.
Methodological Considerations for Carrier Solvents in Ecotoxicity Bioassays involving this compound
Ecotoxicity bioassays are fundamental tools for determining the potential adverse effects of chemicals on non-target organisms. The design and execution of these tests require careful methodological considerations to ensure the results are scientifically valid and relevant for risk assessment. europa.eu One such consideration is the use of carrier solvents.
Carrier solvents are sometimes necessary in ecotoxicity testing to dissolve chemicals that have low solubility in water, thereby creating a homogenous exposure medium for aquatic test organisms. However, Demeton-S-methyl is highly soluble in water (22 g/L at 20°C), and its sulfoxide metabolite is also expected to be water-soluble. agropages.com This high solubility may obviate the need for carrier solvents in many standard aquatic ecotoxicity tests involving this compound.
When a formulation is tested rather than the pure active substance, or if a specific experimental design requires it, a solvent might be used. europa.eu In such cases, several methodological points are critical:
Solvent Selection: The chosen solvent should have low intrinsic toxicity to the test organism and should not interact with the test substance in a way that alters its bioavailability or toxicity.
Solvent Controls: It is imperative to include a solvent control group in the experimental design. europa.eu This group is exposed to the highest concentration of the solvent used in the treatments but without the test chemical. This allows researchers to distinguish between the effects caused by the test substance and any effects caused by the solvent itself.
Concentration Limits: The concentration of the carrier solvent should be kept to an absolute minimum, typically well below any known effect level, to avoid solvent-induced stress or mortality that could confound the results.
Maintaining Exposure: The experimental setup, whether static, semi-static, or flow-through, must be able to maintain the desired concentration of the test substance throughout the exposure period. famic.go.jp The presence of a solvent can sometimes affect the stability and homogeneity of the test chemical in the aqueous medium.
Ultimately, the decision to use a carrier solvent in bioassays with a relatively water-soluble compound like this compound should be made on a case-by-case basis, with clear justification and appropriate controls to ensure the integrity of the ecotoxicological data. europa.eu
Table of Mentioned Compounds
Advanced Analytical Chemistry for Demeton S Sulfoxide and Its Metabolites
Chromatographic Separation Techniques for Demeton-S Sulfoxide (B87167)
Chromatography is the cornerstone of pesticide residue analysis, enabling the separation of target analytes from complex sample matrices prior to detection. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prevalent techniques, each with specific advantages for the analysis of Demeton-S sulfoxide. Thin-layer chromatography (TLC) also serves as a valuable tool, particularly for screening and metabolite profiling.
High-performance liquid chromatography is exceptionally well-suited for the analysis of polar, thermally labile organophosphorus compounds like this compound. The technique separates compounds based on their distribution between a stationary phase (the column) and a liquid mobile phase.
A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov For the analysis of this compound in human plasma, a method has been developed using a nitrile reversed-phase column with an isocratic mobile phase of 3% acetonitrile in 0.01M phosphoric acid, followed by ultraviolet (UV) detection at 215 nm. researchgate.net The addition of acids to the mobile phase can improve peak shape and resolution. Modern methods frequently couple HPLC systems with mass spectrometry (LC-MS), which provides superior selectivity and sensitivity, allowing for the simultaneous determination of this compound and its related compounds, such as the parent compound Demeton-S-methyl and the further oxidized metabolite, Demeton-S-methylsulfone, in agricultural products. semanticscholar.orgnih.gov
| Parameter | HPLC Condition 1 | HPLC Condition 2 |
| Analyte(s) | Oxydemeton-methyl (B133069) (this compound) | Demeton-S-methyl, Oxydemeton-methyl, Demeton-S-methylsulfone |
| Matrix | Human Plasma | Agricultural Products |
| Column | Nitrile reversed-phase | C18 reversed-phase |
| Mobile Phase | 3% Acetonitrile in 0.01M Phosphoric Acid | Acetonitrile/Water Gradient |
| Detection | UV (215 nm) | Mass Spectrometry (MS) |
| Reference | researchgate.net | semanticscholar.orgnih.gov |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable pesticides. For organophosphorus compounds, it is often paired with specific detectors like the flame photometric detector (FPD), which is highly sensitive to phosphorus and sulfur atoms. nih.gov Quantitative analysis of this compound (oxydemeton-methyl) and its sulfone metabolite in biological samples has been successfully performed using gas-liquid chromatography. inchem.org
Modern residue analysis increasingly relies on the coupling of GC with tandem mass spectrometry (GC-MS/MS). lcms.cz This combination offers exceptional selectivity and sensitivity, which is particularly advantageous when dealing with complex matrices from food or environmental samples. The high sensitivity of modern GC-MS/MS systems can overcome challenges associated with sample preparation, such as those encountered with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extracts where the acetonitrile solvent is not ideal for direct GC injection. By using highly sensitive instruments, smaller injection volumes are possible, which reduces matrix effects and avoids the need for a solvent exchange step. lcms.cz A typical analytical column used for this purpose is a low-polarity phase capillary column, such as one based on 5% phenyl-polysiloxane. lcms.cz
| Parameter | GC Condition 1 | GC Condition 2 |
| Analyte(s) | Demeton-O & Demeton-S | Multi-residue pesticide screening |
| Matrix | Air | Food and Feed |
| Column | Mixed Cellulose Ester Filter followed by XAD-2 | TR-Pesticide (30 m x 0.25 mm i.d., 0.25 µm film) |
| Detection | Flame Photometric Detector (FPD) | Tandem Mass Spectrometry (MS/MS) |
| Reference | nih.gov | lcms.cz |
Thin-layer chromatography is a planar chromatographic technique that serves as a simple, rapid, and cost-effective tool for screening and qualitative analysis. It has been effectively used to separate this compound (oxydemeton-methyl) from its sulfone metabolite in extracts from biological matrices like blood and organs. inchem.org
In TLC, a stationary phase, such as silica (B1680970) gel, is coated on a flat plate. The sample is spotted onto the plate, which is then placed in a chamber with a mobile phase. The separation occurs as the mobile phase moves up the plate by capillary action. For metabolite profiling, TLC is particularly useful for visualizing the conversion of a parent compound to its various metabolites. nih.gov A powerful application for organophosphorus compounds is the combination of TLC with an acetylcholinesterase-inhibition bioassay. nih.gov After separation on the TLC plate, the plate is sprayed with the enzyme and a substrate that produces a colored product. Areas on the plate where inhibiting compounds (like this compound) are present appear as white spots against a colored background, providing a highly specific and sensitive method for detecting neurotoxic metabolites. nih.gov
Mass Spectrometric Identification and Quantification Strategies
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for the structural elucidation and trace-level quantification of pesticides and their metabolites. When coupled with chromatographic separation, it provides unparalleled sensitivity and specificity.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of pesticide residues in complex matrices. lcms.cz Its high selectivity is achieved through a technique called Multiple Reaction Monitoring (MRM), where a specific precursor ion for the target analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This process effectively filters out background noise from the sample matrix.
This technique has been extensively validated for the analysis of this compound (oxydemeton-methyl) and its metabolites in food and biological specimens. researchgate.netnih.gov A sensitive method for quantifying oxydemeton-methyl in blood achieved a limit of detection of 1 ng/g. nih.gov The specific precursor-to-product ion transitions are unique to the compound's structure and are used for both quantification and confirmation. For this compound, the protonated molecule [M+H]⁺ at m/z 247.0 is typically selected as the precursor ion. lcms.czmhlw.go.jp
| Analyte | Matrix | Precursor Ion (m/z) | Product Ions (m/z) | Limit of Quantification (LOQ) | Reference |
| This compound | Food Matrices | 247.0 | 169, 109 | - | lcms.cz |
| Oxydemeton-methyl | Agricultural Products | 247 | 169, 109 | 0.01 mg/kg | mhlw.go.jp |
| Oxydemeton-methyl | Human Blood | - | - | 2 ng/g (LOD) | nih.gov |
| Demeton-S-methyl sulfone | Rice-based baby food | - | - | 0.005 mg/kg | eurl-pesticides.eu |
While tandem mass spectrometry is excellent for quantifying known targets, high-resolution mass spectrometry (HRMS) is the preferred tool for identifying and characterizing unknown metabolites. ijpras.com Instruments such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm).
This accuracy allows for the determination of the elemental formula of an unknown metabolite, which is the first step in its structural elucidation. ijpras.com LC-HRMS methods are crucial for comprehensive metabolite detection in biomonitoring studies, as reference standards for many pesticide metabolites are not commercially available. nih.gov The general workflow involves acquiring full-scan, high-resolution mass spectra to detect potential metabolites, followed by generating high-resolution tandem mass spectra (MS/MS) to obtain structural fragments. By analyzing these fragments, the structure of the metabolite can be pieced together and compared to the structure of the parent compound, this compound. researchgate.net
| Step | Description | Technique | Benefit |
| 1. Detection | Non-targeted screening of samples to find potential metabolites that differ from the parent compound by expected biotransformations (e.g., oxidation, demethylation). | LC-HRMS (Full Scan) | Comprehensive detection of all ionizable compounds in a sample. |
| 2. Formula Determination | Accurate mass measurement of the potential metabolite's molecular ion. | HRMS | Allows for the unambiguous determination of the elemental formula (e.g., C₈H₁₉O₄PS₂). |
| 3. Structural Elucidation | Fragmentation of the metabolite's molecular ion and analysis of the resulting fragment ions. | HR-MS/MS | Provides information about the compound's structure, allowing for the identification of the site of metabolic modification. |
| 4. Confirmation | Comparison of chromatographic retention time and mass spectrum with a synthesized reference standard (if available). | LC-HRMS/MS | Confirms the identity of the putative metabolite. |
Sample Preparation and Extraction Protocols for this compound Analysis
The accurate quantification of this compound and its metabolites in various matrices is contingent upon meticulous sample preparation and extraction. These initial steps are critical for removing interfering substances, concentrating the analytes of interest, and ensuring compatibility with the chosen analytical instrumentation. The protocols vary significantly depending on the nature of the sample matrix, whether biological or environmental.
Optimized Procedures for Biological Matrix Analysis (e.g., Blood, Urine, Tissue)
Analysis of this compound in biological matrices is essential for clinical and forensic toxicology, as well as for exposure monitoring. nih.gov The primary challenge lies in the complexity of these matrices, which contain high levels of proteins, lipids, and other endogenous components that can interfere with analysis. Common biological samples for organophosphate analysis include blood (whole blood, serum, or plasma), urine, and various tissues. nih.govhh-ra.org
Blood and Serum/Plasma: Several extraction techniques have been developed for blood samples. A widely used approach is liquid-liquid extraction (LLE). For instance, a simple and rapid LLE method involves extracting 1 mL of serum with a 1:1 (v/v) mixture of acetone (B3395972) and diethyl ether in an acidic medium. nih.gov Another approach uses acetonitrile for protein precipitation and extraction, followed by cleanup with chloroform. africanjournalofbiomedicalresearch.com
Solid-phase extraction (SPE) is another robust method. A validated method for oxydemeton-methyl (an alternative name for this compound) and its sulfone metabolite in human blood utilizes C18 cartridges for extraction prior to LC-MS analysis. nih.govresearchgate.net This technique offers cleaner extracts compared to LLE. For volatile organophosphates, headspace solid-phase microextraction (HS-SPME) combined with gas chromatography-mass spectrometry (GC-MS) provides a rapid and effective alternative for blood analysis. oup.com
Urine: Urine is a valuable matrix for monitoring recent exposure, as non-persistent pesticides are typically metabolized and excreted within days. hh-ra.org Sample preparation for urine often involves an extraction step to isolate the analytes. A common procedure involves extracting a 0.7 mL aliquot of urine with 1 mL of toluene. researchgate.net The organic phase can then be directly analyzed. Given that this compound and its metabolites are excreted in urine, analysis often targets both the parent compound and metabolites like demeton-S-methyl sulfone. inchem.org
Tissue: Tissue analysis presents unique challenges due to its solid nature and high lipid content. The process typically begins with homogenization of the tissue sample. Extraction can then be performed using solvents like chloroform, methanol, and water sequentially. fao.org For instance, after homogenization, tissue subsamples can be mixed with water, centrifuged, and the resulting aqueous extract purified on C-18 "Sep-pak" cartridges. fao.org A validated LC-MS method for oxydemeton-methyl in tissue samples also employs solid-phase extraction with C18 cartridges for cleanup. nih.gov
The following table summarizes common extraction protocols for biological matrices.
| Matrix | Extraction Method | Key Reagents/Materials | Typical Sample Volume | Analytical Finish | Reference |
| Blood/Serum | Liquid-Liquid Extraction (LLE) | Acetone, Diethyl Ether, HCl | 1 mL | GC-NPD | nih.gov |
| Solid-Phase Extraction (SPE) | C18 Cartridges | 1 g | LC-MS | nih.gov | |
| Headspace SPME (HS-SPME) | (NH₄)₂SO₄, H₂SO₄ | 0.5 mL | GC-MS | oup.com | |
| Urine | Liquid-Liquid Extraction (LLE) | Toluene | 0.7 mL | GC-PND, GC-MS | researchgate.net |
| Tissue | Homogenization & SPE | C18 Cartridges | 10 g | LC-MS, TLC | nih.govfao.org |
Methodologies for Environmental Sample Processing (e.g., Soil, Water, Plant Material)
Monitoring this compound in environmental samples is crucial for assessing food safety and environmental contamination. drawellanalytical.com Methodologies are tailored to the specific characteristics of each matrix.
Plant Material (Agricultural Products): The analysis of this compound (oxydemeton-methyl) in agricultural products often involves a multi-step process to handle the complex plant matrix. A common procedure starts with homogenizing the sample (e.g., fruits, vegetables, grains) with acetone. mhlw.go.jpnih.gov To prevent the degradation of Demeton-S-methyl to its sulfoxide during analysis, antioxidants like L-ascorbic acid may be added during homogenization. nih.gov
Following initial extraction, a cleanup step is essential. This can involve liquid-liquid partitioning, such as with ethyl acetate (B1210297) and a porous diatomaceous earth cartridge, followed by an acetonitrile/hexane partition to remove lipids. mhlw.go.jp Further cleanup can be achieved using solid-phase extraction cartridges, such as graphitized carbon black or PSA (primary secondary amine), to remove pigments and other interferences before analysis by LC-MS/MS. nih.gov
Water: For water samples, which are generally less complex than soil or plant matrices, preconcentration is often the key step. Solid-phase extraction (SPE) is a widely used technique for this purpose. mdpi.com Organophosphorus pesticides can be extracted from water samples by passing them through an SPE cartridge, which is then eluted with a small volume of an organic solvent. This concentrates the analytes and allows for detection at low levels. researchgate.net The final analysis is typically performed by GC or LC-MS. epa.gov
Soil: Analysis in soil requires efficient extraction to release the pesticide residues from the soil particles. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective approach. thermofisher.com This method involves an initial extraction with acetonitrile, followed by a partitioning step with salts like magnesium sulfate (B86663) and sodium chloride. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like PSA to remove interferences before instrumental analysis. thermofisher.comresearchgate.net
The table below outlines typical processing methodologies for environmental samples.
| Matrix | Extraction/Cleanup Method | Key Reagents/Materials | Analytical Finish | Reference |
| Plant Material | Acetone Extraction & LLE/SPE | Acetone, Ethyl Acetate, Acetonitrile, PSA cartridges | LC-MS/MS | mhlw.go.jpnih.gov |
| Water | Solid-Phase Extraction (SPE) | SPE Cartridges (e.g., C18) | LC-MS, GC | researchgate.netmdpi.com |
| Soil | QuEChERS | Acetonitrile, MgSO₄, NaCl, PSA | GC-MS, LC-MS/MS | thermofisher.com |
Quality Assurance and Method Validation in this compound Residue Analysis
To ensure the reliability and accuracy of analytical data, all methods for this compound residue analysis must undergo rigorous validation and be subject to ongoing quality assurance (QA) and quality control (QC) procedures. eurl-pesticides.eu Regulatory guidelines, such as those from SANTE, provide a framework for single-laboratory validation of pesticide residue methods. shimadzu.com
Key validation parameters include:
Selectivity: The method must be able to unequivocally identify and quantify the analyte in the presence of other components expected to be in the sample matrix. This is typically demonstrated by the absence of interfering peaks in blank matrix samples. thermofisher.com
Linearity: The analytical response should be proportional to the concentration of the analyte over a defined range. This is assessed by creating a calibration curve with a series of standards and evaluating the correlation coefficient (r²), which should typically be ≥ 0.99. oup.com
Accuracy (Trueness): This is determined through recovery studies, where a blank matrix is spiked with a known concentration of the analyte and taken through the entire analytical procedure. For pesticide residue analysis, mean recoveries are generally expected to fall within the 70-120% range. mdpi.comshimadzu.com
Precision: This measures the closeness of agreement between independent test results. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): The variation observed when the same sample is analyzed multiple times by the same operator on the same day.
Reproducibility (Inter-day precision): The variation observed when the same sample is analyzed on different days, by different operators, or with different equipment. For residue analysis, an RSD of ≤ 20% is generally considered acceptable. shimadzu.com
Limit of Quantification (LOQ): This is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. mhlw.go.jp
Analyte Stability: The stability of this compound in standards and stored sample extracts must be evaluated to ensure that degradation does not occur during storage or analysis. eurl-pesticides.eu
Ongoing QA/QC measures include the regular analysis of procedural blanks, spiked samples (laboratory control samples), and certified reference materials (if available) in each analytical batch to monitor method performance. epa.gov
| Validation Parameter | Acceptance Criteria | Purpose |
| Selectivity | No significant interferences at the analyte's retention time. | Ensures the method measures only the target analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Confirms a proportional response to concentration. |
| Accuracy (Recovery) | Typically 70-120% | Measures the trueness of the result. |
| Precision (RSD) | Typically ≤ 20% | Measures the variability of the results. |
| Limit of Quantification (LOQ) | Lowest concentration meeting accuracy/precision criteria. | Defines the lower limit of reliable measurement. |
Pest Resistance Dynamics and Integrated Management Strategies in the Context of Demeton S Sulfoxide
Mechanisms of Insecticide Resistance to Organophosphates: A Focus on Demeton-S Sulfoxide (B87167)
Pest resistance to organophosphates like Demeton-S sulfoxide is a complex phenomenon driven by several biochemical and genetic mechanisms. researchgate.net These can be broadly categorized as target-site insensitivity and metabolic resistance. pjoes.com
Target-Site Insensitivity: The primary target for organophosphate insecticides is the enzyme acetylcholinesterase (AChE), which is critical for nerve impulse transmission. researchgate.net Resistance can arise from point mutations in the gene encoding AChE, leading to a modified enzyme that is less sensitive to inhibition by the insecticide. pjoes.com For instance, studies on the two-spotted spider mite, Tetranychus urticae, have shown that resistant strains possess an altered AChE with decreased sensitivity to inhibition by oxydemeton-methyl (B133069) (the parent compound of this compound). munisentzool.org This insensitivity is characterized by higher concentrations of the insecticide being required to inhibit 50% of the AChE activity (I50) in resistant strains compared to susceptible ones. munisentzool.org Research has identified specific amino acid substitutions in the AChE of T. urticae that result in this reduced sensitivity. munisentzool.org Similarly, in the green peach aphid, Myzus persicae, a significant pest with a history of resistance to multiple insecticides, modified acetylcholinesterase (MACE) is a known mechanism of resistance to organophosphates and carbamates. pjoes.compesticideresistance.org
Metabolic Resistance: This mechanism involves the enhanced detoxification of the insecticide by various enzyme systems before it can reach its target site. mbimph.com The primary enzyme families involved in the metabolic resistance to organophosphates are:
Esterases (Carboxylesterases): Overproduction of carboxylesterases is a well-documented mechanism of resistance. These enzymes can either hydrolyze the insecticide into non-toxic metabolites or sequester it, preventing it from reaching the AChE. pjoes.commbimph.com In Myzus persicae, the overproduction of E4 and FE4 esterases is a primary mechanism of resistance to organophosphates. ahdb.org.uk Studies on Tetranychus urticae have also demonstrated that esterase-based resistance is a significant factor in their defense against oxydemeton-methyl, with resistant strains showing significantly higher esterase activity. munisentzool.org
Glutathione (B108866) S-Transferases (GSTs): These enzymes play a role in detoxifying insecticides by conjugating them with glutathione, making them more water-soluble and easier to excrete. sci-hub.se Increased GST activity has been linked to organophosphate resistance in various arthropods, including T. urticae. munisentzool.orgsci-hub.se
Cytochrome P450 Monooxygenases (P450s): This large family of enzymes is involved in the oxidative metabolism of a wide range of foreign compounds, including insecticides. sci-hub.se While P450s are a major mechanism for resistance to other insecticide classes like pyrethroids, their involvement in organophosphate resistance can be species-specific. nih.govugent.be
It is important to note that often, multiple resistance mechanisms can be present within a single pest population, leading to broad cross-resistance to different insecticides. sci-hub.senih.gov
Table 1: Documented Resistance Mechanisms to Organophosphates in Key Pests
| Pest Species | Resistance Mechanism | Enzymes/Genes Involved | References |
|---|---|---|---|
| Tetranychus urticae (Two-spotted spider mite) | Target-site insensitivity | Altered Acetylcholinesterase (AChE) | munisentzool.orgnih.gov |
| Tetranychus urticae (Two-spotted spider mite) | Metabolic Resistance | Esterases, Glutathione S-Transferases (GSTs) | munisentzool.org |
| Myzus persicae (Green peach aphid) | Target-site insensitivity | Modified Acetylcholinesterase (MACE) | pjoes.com |
| Myzus persicae (Green peach aphid) | Metabolic Resistance | Overproduction of E4 and FE4 esterases | ahdb.org.uk |
| Aphis gossypii (Cotton aphid) | Metabolic Resistance | Esterases | pesticideresistance.org |
Monitoring and Assessment of Field-Evolved Resistance in Target Pest Populations
Effective resistance management relies on the early detection and continuous monitoring of resistance levels in field populations. cicr.org.in This allows for timely adjustments to control strategies before widespread control failures occur. cicr.org.in Several methods are employed to monitor for insecticide resistance:
Bioassays: These are the most common methods for detecting resistance. cicr.org.in They involve exposing a sample of the pest population to a range of insecticide concentrations to determine the lethal concentration (e.g., LC50) required to kill 50% of the population. A significant increase in the LC50 value of a field population compared to a known susceptible baseline strain indicates the presence of resistance. researchgate.net Discriminating dose assays, which use a single concentration expected to kill all susceptible individuals, are valuable tools for monitoring changes in resistance frequencies in the field. cicr.org.in
Biochemical Assays: These assays measure the activity of detoxification enzymes associated with resistance, such as esterases and GSTs. cicr.org.in By comparing the enzyme activity levels in field-collected pests to those of susceptible strains, it is possible to identify the presence of metabolic resistance mechanisms. munisentzool.orgnih.gov
Molecular Diagnostics: With the advancement of molecular biology, it is now possible to detect the specific gene mutations that confer resistance. cicr.org.in DNA-based tools can identify mutations in the AChE gene (target-site resistance) or changes in the expression levels of detoxification enzyme genes. ahdb.org.uknih.gov These molecular assays offer a rapid and sensitive method for resistance monitoring.
The data gathered from these monitoring programs are crucial for understanding the geographical distribution and temporal evolution of resistance, informing decisions on which insecticides will be most effective in a particular area. cicr.org.inmdpi.com
Development and Evaluation of Resistance Management Programs
To combat the development of insecticide resistance, it is essential to implement comprehensive resistance management programs. These programs aim to minimize the selection pressure for resistance and preserve the efficacy of available insecticides.
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques. epa.gov IPM programs use current, comprehensive information on the life cycles of pests and their interaction with the environment to manage pest damage by the most economical means and with the least possible hazard to people, property, and the environment. epa.gov
Key components of an IPM program in the context of this compound include:
Monitoring and Action Thresholds: Regular monitoring of pest populations and establishing action thresholds—the pest density at which control measures are necessary to prevent economic damage—are fundamental to IPM. epa.goveuropa.eu This ensures that pesticides are only applied when truly needed.
Cultural and Mechanical Controls: Practices such as crop rotation, use of resistant plant varieties, and physical removal of pests can help to reduce pest populations and the reliance on chemical controls. europa.eu
Biological Control: The conservation and augmentation of natural enemies (predators and parasitoids) can play a significant role in suppressing pest populations. mbimph.comeuropa.eu
Judicious Use of Pesticides: When pesticides are necessary, they should be used in a way that minimizes the selection for resistance. This includes using the most selective insecticides available and applying them at the correct time and rate. epa.gov
The adoption of IPM strategies is a cornerstone of sustainable agriculture and is crucial for managing insecticide resistance. epa.goveuropa.euepa.gov
A key tactic within chemical control for managing resistance is the strategic use of different insecticide modes of action. bioworksinc.com The Insecticide Resistance Action Committee (IRAC) has developed a classification system that groups insecticides by their mode of action to facilitate the development of effective resistance management strategies. irac-online.org this compound belongs to IRAC Group 1B, which are acetylcholinesterase (AChE) inhibitors. herts.ac.uk
Rotation of Insecticides: This strategy involves alternating the use of insecticides with different modes of action between spray applications or between pest generations. bioworksinc.com The goal is to avoid exposing consecutive generations of a pest to insecticides with the same mode of action, thereby reducing the selection pressure for resistance to any single chemical class. irac-online.org For example, a grower might rotate an organophosphate (Group 1B) with a pyrethroid (Group 3A) or a neonicotinoid (Group 4A).
Mixtures of Insecticides: Tank-mixing insecticides with different modes of action can also be an effective strategy, provided that there is no cross-resistance between the mixed compounds. The idea is that individuals resistant to one insecticide will be killed by the other, making it less likely for resistance to develop to either compound. However, the potential for antagonistic interactions between chemicals must be considered. researchgate.net
The success of these strategies depends on a good understanding of the resistance mechanisms present in the target pest population and the modes of action of the available insecticides. bioworksinc.com
Regulatory Science and Human Health Risk Assessment Methodologies for Demeton S Sulfoxide
Historical and Contemporary Regulatory Review Processes for Organophosphate Pesticides
The regulation of organophosphate (OP) pesticides, a class of compounds that includes Demeton-S-sulfoxide, has evolved significantly over the decades, driven by advancements in scientific understanding and a growing awareness of their potential risks to human health and the environment. researchgate.netaphapublications.org
Historically, the regulatory focus was primarily on acute toxicity and the immediate, observable effects of these chemicals. aphapublications.org The primary mechanism of toxicity for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function. safeworkaustralia.gov.au Early regulatory actions were often based on this well-established mode of action. aphapublications.org
A pivotal moment in the United States was the passage of the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA), which mandated federal oversight of pesticides. aphapublications.org Later amendments, particularly in 1972, shifted the regulatory enforcement to the newly formed Environmental Protection Agency (EPA) and required a more comprehensive evaluation of a pesticide's adverse impacts on both the environment and human health. uark.edu This led to the reregistration of all previously approved pesticides under these new, stricter standards. uark.edu
The Food Quality Protection Act (FQPA) of 1996 marked another significant shift in the regulatory landscape. nih.gov This law required the EPA to re-evaluate pesticide tolerances in food, with a specific emphasis on the increased susceptibility of infants and children. nih.govaphapublications.org The FQPA mandated a new type of risk assessment for pesticides with a common mechanism of toxicity, known as cumulative risk assessment. epa.gov This was particularly relevant for organophosphates, as they all share the common toxic effect of cholinesterase inhibition. epa.gov
Contemporary regulatory reviews now incorporate a much broader range of data and more sophisticated assessment methodologies. nih.gov Regulatory agencies like the EPA in the U.S. and the European Food Safety Authority (EFSA) in the European Union conduct comprehensive risk assessments that consider not only acute effects but also chronic toxicity, carcinogenicity, neurotoxicity, and developmental effects. epa.goveuropa.eu These assessments are based on a substantial body of scientific evidence, including both registrant-supplied studies and peer-reviewed literature. canada.ca
Modern regulatory frameworks also emphasize a risk-based approach, balancing the potential risks of a pesticide against its benefits. canada.ca This involves a four-step process: hazard identification, dose-response assessment, exposure assessment, and risk characterization. epa.gov In the European Union, for a pesticide to be approved, it must be demonstrated that it does not pose an unreasonable risk to human health or the environment. europa.eu Similarly, in the United States, pesticides are registered only if they are found not to cause unreasonable adverse effects on the environment. earthjustice.org
The regulation of organophosphates continues to be a dynamic field, with ongoing re-evaluations of registered pesticides to ensure they meet current safety standards. canada.ca This includes the consideration of new scientific findings, such as those from epidemiological studies, which have played an increasingly important role in regulatory decisions. aphapublications.org
Methodological Approaches for Deriving Acceptable Daily Intakes (ADIs) and Reference Doses (RfDs)
The establishment of safe levels of exposure to chemicals like Demeton-S-sulfoxide is a cornerstone of human health risk assessment. Two key metrics used by regulatory bodies worldwide are the Acceptable Daily Intake (ADI) and the Reference Dose (RfD).
The Acceptable Daily Intake (ADI) is defined as the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. europa.eu The concept was developed to ensure the safety of food additives and pesticide residues in food. The ADI is typically derived from the No-Observed-Adverse-Effect-Level (NOAEL) identified in the most sensitive animal species in long-term toxicity studies. who.int The NOAEL is the highest dose at which no statistically or biologically significant adverse effects are observed. epa.gov
To derive the ADI, the NOAEL is divided by an uncertainty factor (UF), traditionally a factor of 100. who.int This factor accounts for two main areas of uncertainty: interspecies variation (extrapolating from animals to humans) and intraspecies variation (differences in sensitivity within the human population). epa.gov Additional modifying factors may be applied based on the quality and completeness of the toxicological database. epa.gov
The Reference Dose (RfD) is a similar concept developed by the U.S. Environmental Protection Agency (EPA). It is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov Like the ADI, the RfD is typically derived from a NOAEL, or sometimes a Lowest-Observed-Adverse-Effect-Level (LOAEL), from a relevant toxicity study. The NOAEL or LOAEL is then divided by uncertainty factors to arrive at the RfD. epa.gov For Demeton (B52138), the oral RfD was derived using data from its metabolite, disulfoton (B1670778), due to a lack of chronic testing data for demeton itself. epa.gov
In cases where a clear NOAEL cannot be determined, a Benchmark Dose (BMD) approach may be used. The BMD is a dose that produces a predetermined change in response rate of an adverse effect (the benchmark response) compared to background. The lower confidence limit on the BMD (BMDL) is then used as the point of departure for deriving the RfD. epa.gov
For acute dietary risk assessment, an Acute Reference Dose (ARfD) is established. The ARfD is an estimate of the amount of a substance in food or drinking water that can be ingested over a short period, usually during one meal or one day, without an appreciable health risk to the consumer. europa.eu The derivation of an ARfD follows similar principles to the ADI and RfD but is based on data from acute toxicity studies. europa.eu
The Joint FAO/WHO Meeting on Pesticide Residues (JMPR) has recommended an ADI of 0.0003 mg/kg body weight for the sum of demeton-S-methyl, oxydemeton-methyl (B133069) (demeton-S-sulfoxide), and demeton-S-methylsulfone. wikipedia.orgfao.org
Exposure Assessment Strategies for Human Populations to Demeton-S Sulfoxide (B87167)
Exposure assessment is a critical component of the risk assessment process, aiming to quantify the extent of human contact with a substance like Demeton-S-sulfoxide. epa.gov For organophosphate pesticides, exposure can occur through various routes, including dietary intake, residential uses, and occupational activities. nih.gov
Dietary Exposure: This is often the dominant pathway of exposure for the general population. nih.gov It is assessed by combining data on pesticide residue levels in food with food consumption data. acs.org Regulatory agencies utilize monitoring programs, such as the Pesticide Data Program (PDP) in the U.S., which collects data on pesticide residues in a wide variety of food commodities. epa.gov These data, along with food consumption surveys, are used in dietary exposure models to estimate the daily intake of a pesticide. epa.gov
Residential Exposure: Exposure in and around the home can occur through the use of pesticides in gardens, for pest control, or from spray drift from nearby agricultural areas. nih.gov Exposure can happen via inhalation of contaminated air, dermal contact with treated surfaces, or ingestion of contaminated dust. nih.gov Assessing residential exposure involves using models that consider factors such as the amount of pesticide applied, the application method, and the behavior of individuals in the treated environment. epa.gov
Occupational Exposure: This is a primary concern for agricultural workers who mix, load, and apply pesticides, as well as those who re-enter treated fields. fao.org The dermal route is often the most significant for occupational exposure to organophosphates. safeworkaustralia.gov.au Exposure is assessed through various methods, including:
Direct Measurement: Monitoring studies where workers wear personal sampling devices to measure the amount of pesticide that reaches their skin or is inhaled.
Modeling: Using databases and models that estimate exposure based on surrogate data from similar exposure scenarios. These models consider factors like the type of activity, the application equipment used, and the use of personal protective equipment. fao.org
Biomonitoring: This involves measuring the pesticide or its metabolites in biological samples, such as urine or blood. safeworkaustralia.gov.au For organophosphates, urinary dialkyl phosphate (B84403) (DAP) metabolites are commonly used as biomarkers of exposure. bohrium.commdpi.com Biomonitoring provides an integrated measure of exposure from all routes and sources. mdpi.com However, interpreting DAP levels can be challenging as some DAPs are metabolites of multiple organophosphate pesticides. escholarship.org
Cumulative Exposure Assessment: A key aspect of the FQPA is the requirement to consider cumulative exposure to pesticides that share a common mechanism of toxicity. epa.gov For organophosphates, this means assessing the combined exposure to all pesticides that inhibit cholinesterase. epa.gov The EPA has developed a framework for cumulative risk assessment that involves estimating the combined dose from multiple organophosphates and comparing it to a toxicological benchmark. escholarship.org
Risk Characterization Frameworks in Public Health Safety Assessments
The fundamental approach to risk characterization for non-carcinogenic effects, such as those caused by Demeton-S-sulfoxide, involves comparing the estimated human exposure to a health-based guidance value, such as the ADI or RfD. nih.gov This comparison is often expressed as a Hazard Quotient (HQ) or a Margin of Exposure (MOE) .
Hazard Quotient (HQ): The HQ is the ratio of the estimated exposure to the RfD or ADI.
HQ = Estimated Exposure / Reference Dose
An HQ less than or equal to 1.0 indicates that the exposure is below the level of concern, and adverse health effects are not expected. tci-thaijo.org
An HQ greater than 1.0 suggests that there may be a potential for adverse health effects, and further investigation or risk management actions may be necessary. tci-thaijo.org
Margin of Exposure (MOE): The MOE is the ratio of the NOAEL (or other point of departure) from the critical toxicity study to the estimated human exposure.
MOE = NOAEL / Estimated Exposure
A target MOE is established by regulatory agencies, typically 100 or greater for occupational and general population risk assessments, to account for inter- and intra-species differences. fao.org
If the calculated MOE is greater than the target MOE, the risk is generally considered acceptable. If it is lower, it indicates a potential concern. fao.org
For cumulative risk assessment of organophosphates, the EPA uses a similar framework but considers the combined exposure to all pesticides in the common mechanism group. epa.gov This involves calculating a cumulative HQ or MOE.
Risk characterization is not just a numerical comparison; it also involves a qualitative discussion of the uncertainties in the assessment. This includes uncertainties in the toxicological data, the exposure estimates, and the assumptions made throughout the process. A transparent discussion of these uncertainties is crucial for risk managers to make informed decisions.
Role of Metabolite Profiling in Regulatory Decision-Making
Metabolite profiling, a key component of metabolomics, plays an increasingly important role in the regulatory assessment of pesticides. nih.gov It involves the comprehensive identification and quantification of all the metabolites of a parent compound in a biological system. lcms.cz This information is crucial for several aspects of the risk assessment process.
Understanding Metabolism and Toxicity: One of the primary uses of metabolite profiling is to compare the metabolic fate of a pesticide in laboratory animals with that in humans. nih.gov This is essential for determining the relevance of animal toxicity data for human health risk assessment. If humans are exposed to the same parent compound and metabolites as the test species, it increases the confidence in using the animal data to predict human health effects. nih.gov
Metabolite profiling can also help identify metabolites that may be more toxic than the parent compound. For some pesticides, the metabolic products are the primary active toxicants. cdc.gov For example, disulfoton is metabolized in the liver to form several products, including Demeton-S-sulfoxide and Demeton-S-sulfone, which are responsible for the observed toxicity. cdc.gov Identifying and characterizing the toxicity of these metabolites is therefore a critical part of the hazard assessment.
Exposure Assessment: Metabolite profiling is fundamental to the use of biomonitoring in exposure assessment. The measurement of specific metabolites in urine or blood can provide a reliable indication of exposure to the parent pesticide. mdpi.comnih.gov For instance, the presence of specific dialkyl phosphate (DAP) metabolites in urine is a widely used biomarker for exposure to organophosphate pesticides. bohrium.com
Regulatory Submissions: Regulatory agencies require extensive data on the metabolic fate of a new pesticide before it can be registered. lcms.cz This includes studies on metabolism in plants, animals, and the environment. nih.gov High-resolution mass spectrometry techniques are often used to identify and characterize metabolites in complex matrices, providing the detailed information needed for regulatory submissions. lcms.cz
Identifying Residues of Concern: In the context of dietary risk assessment, it is important to define which residues (parent compound and its metabolites) should be included in the tolerance expression. Metabolite profiling helps to identify all the potential residues that may be present in food commodities. fao.org For Demeton-S-methyl and its related compounds, the maximum residue limits (MRLs) are often expressed as the sum of oxydemeton-methyl (Demeton-S-sulfoxide), demeton-S-methyl, and demeton-S-methylsulfone. fao.org
The use of untargeted metabolomics approaches, which aim to measure all metabolites in a sample without pre-selection, is becoming more common in toxicology. nih.gov This can provide a more holistic view of the biological response to a chemical exposure and may help to identify novel biomarkers of effect or new mechanisms of toxicity. nih.gov
Q & A
Q. What are the key physicochemical properties of Demeton-S Sulfoxide relevant to experimental design?
this compound (CAS 2496-92-6) is a polar organophosphorus compound with a molecular formula of . Key properties include:
- Solubility : Highly soluble in chloroform and ethyl acetate .
- Storage : Stable at -20°C; degradation risk increases at room temperature due to potential oxidation .
- Handling : Classified as UN 2810 (Toxic), requiring Packing Group I precautions during transport .
- Structural identification : Confirmed via NMR (CDCl₃) and TLC (SiO₂; CH₂Cl₂:MeOH = 9:1, Rf = 0.50) .
Methodological guidance : Pre-dissolve in chloroform for homogeneous distribution in reaction mixtures. Use inert atmospheres (e.g., N₂) to minimize oxidation during storage.
Q. How can researchers distinguish this compound from its parent compound, Demeton-S, in analytical workflows?
Demeton-S (CAS 126-75-0) and its sulfoxide metabolite differ in:
- Oxidation state : Sulfoxide contains an oxidized sulfur atom () vs. a thioether group in Demeton-S .
- Chromatographic retention : Use reverse-phase HPLC with a C18 column. This compound elutes later due to higher polarity. Mobile phase optimization (e.g., acetonitrile:water gradients) improves resolution .
- Mass spectrometry : this compound exhibits a molecular ion at m/z 246.0 (vs. 230.0 for Demeton-S) .
Validation : Cross-validate with certified reference standards and spike recovery tests in matrices like soil or biological samples.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Ventilation : Work in a fume hood to avoid inhalation of volatile residues .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential dermal absorption .
- Waste disposal : Collect in sealed containers labeled for organophosphorus compounds. Incinerate at >1,000°C to ensure complete degradation .
Contingency plans : In case of spills, neutralize with activated charcoal and evacuate the area until decontamination is complete.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported metabolic pathways of this compound in environmental studies?
Discrepancies in degradation pathways (e.g., photolysis vs. microbial oxidation) arise from:
- Matrix effects : Soil pH and microbial diversity influence degradation rates. For example, acidic soils favor abiotic hydrolysis, while alkaline soils promote microbial sulfoxidation .
- Analytical limitations : LC-MS/MS may miss transient intermediates like sulfones. Use high-resolution Orbitrap-MS to capture low-abundance metabolites .
Experimental design : Conduct parallel studies under controlled conditions (e.g., sterile vs. non-sterile soil) to isolate biotic/abiotic contributions.
Q. What advanced spectroscopic techniques are suitable for studying the oxidation kinetics of this compound?
- FTIR-ATR : Monitor sulfoxide () stretching vibrations at 1,030–1,070 cm⁻¹. Calibrate with pure this compound to quantify oxidation extent .
- NMR : Track shifts of methylene groups adjacent to sulfur during oxidation (e.g., δ 2.8–3.2 ppm) .
Sensitivity optimization : For FTIR, use diamond ATR crystals and baseline correction to enhance signal-to-noise ratios in heterogeneous samples .
Q. How can researchers optimize extraction protocols for this compound in complex biological matrices?
- Liquid-liquid extraction (LLE) : Use ethyl acetate:hexane (1:1) at pH 7.0 to recover >90% of this compound from plasma or liver homogenates .
- SPE cleanup : C18 cartridges preconditioned with methanol reduce lipid interference. Elute with 5% acetic acid in acetonitrile for high purity .
Validation : Compare with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) methods for cost-effective high-throughput workflows.
Q. What computational models predict the environmental persistence and toxicity of this compound?
- QSAR models : Use EPI Suite™ to estimate biodegradation half-life (e.g., 120 days in aerobic soils) and LC50 for aquatic organisms .
- Molecular docking : Simulate interactions with acetylcholinesterase (AChE) to assess neurotoxic potential. This compound’s oxidized sulfur reduces binding affinity vs. Demeton-S .
Limitations : Validate predictions with in vivo assays (e.g., zebrafish embryos) to account for bioaccumulation factors.
Data Contradiction Analysis
Q. Why do some studies report higher toxicity for this compound compared to Demeton-S, while others suggest the opposite?
- Metabolic activation : In mammals, sulfoxide derivatives may undergo further oxidation to sulfones, enhancing AChE inhibition .
- Species-specific detoxification : Insects lack sulfone-metabolizing enzymes, making this compound less toxic than Demeton-S in pest models .
Resolution : Conduct cross-species toxicity assays (e.g., Daphnia magna vs. rat hepatocytes) to contextualize findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
